KRas G12C inhibitor 4 KRas G12C inhibitor 4
Brand Name: Vulcanchem
CAS No.: 2206736-07-2
VCID: VC16217718
InChI: InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1
SMILES:
Molecular Formula: C33H38ClN7O2
Molecular Weight: 600.2 g/mol

KRas G12C inhibitor 4

CAS No.: 2206736-07-2

Cat. No.: VC16217718

Molecular Formula: C33H38ClN7O2

Molecular Weight: 600.2 g/mol

* For research use only. Not for human or veterinary use.

KRas G12C inhibitor 4 - 2206736-07-2

Specification

CAS No. 2206736-07-2
Molecular Formula C33H38ClN7O2
Molecular Weight 600.2 g/mol
IUPAC Name 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-(2-piperidin-1-ylethoxy)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Standard InChI InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1
Standard InChI Key XCJKUQVOWJDAQL-VWLOTQADSA-N
Isomeric SMILES C=CC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6
Canonical SMILES C=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Introduction

Clinical Efficacy of KRAS G12C Inhibitors in Colorectal Cancer

Monotherapy trials of KRAS G12C inhibitors in CRC have shown modest results. Sotorasib achieved a 9.7% objective response rate (ORR) in a Phase II trial of 62 CRC patients, while Adagrasib monotherapy yielded a 19% ORR in the KRYSTAL-1 trial . In contrast, combination therapies with EGFR inhibitors like Cetuximab or Panitumumab significantly improve outcomes:

Trial NameRegimenPatients (n)ORRMedian PFSSource
CodeBreak 101Sotorasib + Panitumumab4030%5.7 months
KRYSTAL-1Adagrasib + Cetuximab4346%6.9 months
LY3537982 Phase ILY3537982 + Cetuximab1145%Pending

These combinations mitigate EGFR-mediated feedback activation, a key resistance mechanism in CRC . Preclinical models demonstrate that KRAS inhibition alone suppresses p-ERK transiently, but EGFR blockade prevents rebound signaling .

Mechanisms of Resistance to KRAS G12C Inhibitors

Resistance arises through multiple pathways:

  • Upstream RTK Activation: EGFR, HER2, and MET receptors reactivate MAPK signaling within hours of KRAS inhibition .

  • KRAS Bypass Mutations: Secondary mutations like Y96D/S or R68M reduce drug binding affinity .

  • Parallel Pathway Activation: Wnt/β-catenin and PI3K/AKT signaling compensate for KRAS inhibition .

  • KRAS Cycling Dynamics: Only cells with KRAS in the inactive state are susceptible; tumors with rapid GTP/GDP cycling exhibit intrinsic resistance .

Notably, CRC tumors exhibit higher baseline phosphorylated EGFR levels than NSCLC, necessitating combination approaches .

Next-Generation KRAS G12C Inhibitors and Novel Combinations

Emerging inhibitors aim to circumvent resistance:

  • JDQ443 (Novartis): Binds KRAS independently of H95, retaining activity against H95-mutant tumors .

  • JNJ-74699157: Engages a distinct cysteine residue near the switch II pocket, showing efficacy in Sotorasib-resistant models .

  • LY3537982 (Eli Lilly): Demonstrates 45% ORR in CRC when combined with Cetuximab, surpassing first-generation inhibitors .

Combination strategies under investigation include:

  • SHP2 Inhibitors (e.g., TNO155): Block RAS pathway reactivation by inhibiting upstream signaling nodes . Preclinical data show synergistic tumor regression in KRAS-mutant models .

  • MEK/CDK4/6 Inhibitors: Dual pathway blockade enhances cytotoxicity and delays resistance .

  • Immunotherapy Combinations: KRAS inhibition upregulates PD-L1 and MHC-I expression, potentiating anti-PD1 responses .

Future Directions and Challenges

While KRAS G12C inhibitors have validated KRAS as a druggable target, their full potential requires addressing residual challenges:

  • Biomarker Development: Identifying patients with low EGFR activity or specific co-mutations (e.g., TP53) may predict monotherapy responders .

  • Pan-KRAS Inhibitors: Agents targeting multiple KRAS mutants (e.g., G12D, G13D) are in early trials .

  • Tumor Microenvironment Modulation: Combining KRAS inhibitors with stromal-targeting agents (e.g., FAK inhibitors) may enhance drug delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator